tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a heterocyclic organic compound characterized by its unique pyrido[3,4-d]pyrimidine core structure. This compound features a tert-butyl group, a chlorine atom, and a carboxylate functional group, which contribute to its chemical properties and potential applications in various fields. The compound is classified under heterocyclic compounds and is primarily utilized in organic synthesis and medicinal chemistry.
tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate falls under the category of heterocycles, specifically within the pyrimidine derivatives. Its structure allows for diverse chemical reactivity, making it a valuable building block in organic synthesis.
The synthesis of tert-butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate typically involves several steps of organic reactions. A common synthetic route includes the cyclization of appropriate precursors such as 2,4-dichloropyrimidine with tert-butyl acetoacetate in the presence of a base. This process may require controlled conditions to ensure the successful formation of the desired compound.
The molecular formula of tert-butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is with a molecular weight of approximately 269.73 g/mol. The structure consists of a pyrido[3,4-d]pyrimidine ring system with substituents that influence its reactivity and interactions.
tert-butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate can undergo various chemical transformations:
Typical reagents include:
Reactions are generally conducted under controlled temperatures and inert atmospheres to prevent side reactions.
The mechanism of action for tert-butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate involves its interaction with specific biological targets. It may act as an enzyme inhibitor by binding to active sites and preventing substrate access. This interaction can disrupt signal transduction pathways or metabolic processes, leading to desired biological effects.
The physical properties of tert-butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate include:
Key chemical properties include:
tert-butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate has several scientific applications:
This compound exemplifies the versatility of heterocyclic compounds in both research and industrial contexts, highlighting its significance in advancing chemical knowledge and applications.
The systematic naming of this heterocyclic compound follows IUPAC conventions for polycyclic fused ring systems. The correct IUPAC designation is tert-butyl 4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate, reflecting the saturation state of the pyridine ring and position of substituents. The pyrido[3,4-d]pyrimidine core consists of a pyrimidine ring fused with a piperidine ring at carbon positions 3 and 4, creating a bicyclic scaffold with significant pharmaceutical relevance. The numbering system assigns position #4 to the chlorine atom and position #7 to the tert-butoxycarbonyl (Boc) protecting group, which is a critical feature for synthetic manipulation [1] [8].
Table 1: Systematic Nomenclature and Synonyms of the Compound
IUPAC Name | Common Synonyms |
---|---|
tert-butyl 4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate | 4-chloro-5,8-dihydro-6H-pyrido[3,4-d]pyrimidine-7-carboxylic acid tert-butyl ester; tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate; 4-chloro-5,8-dihydro-6H-pyrido[3,4-d]pyriMidine-7-carboxylic acid 1,1-dimethylethyl ester |
The structural classification identifies this molecule as a partially saturated nitrogen heterocycle containing three nitrogen atoms at positions 1, 3, and 5 of the fused ring system. This electron-deficient scaffold exhibits aromatic character in the pyrimidine ring while the dihydropyridine component introduces aliphatic properties, creating a hybrid chemical profile that influences both reactivity and biological interactions [7] [8].
The molecular formula C₁₂H₁₆ClN₃O₂ precisely defines the atomic composition, with a calculated molecular weight of 269.73 g/mol. This formula accounts for the bicyclic core (C₇H₇ClN₃) modified by the tert-butyloxycarbonyl group (C₅H₉O₂). Elemental analysis predictions indicate a carbon-dominated composition (53.49% C, 5.98% H, 13.16% Cl, 15.59% N, 11.88% O), consistent with spectroscopic validation across multiple commercial sources [1] [6].
Table 2: Elemental Composition and Mass Analysis
Element | Atom Count | Mass Contribution (g/mol) | Percentage Composition |
---|---|---|---|
Carbon (C) | 12 | 144.12 | 53.49% |
Hydrogen (H) | 16 | 16.16 | 5.98% |
Chlorine (Cl) | 1 | 35.45 | 13.16% |
Nitrogen (N) | 3 | 42.03 | 15.59% |
Oxygen (O) | 2 | 32.00 | 11.88% |
Total | 34 atoms | 269.73 g/mol | 100.00% |
The molecular weight of 269.73 g/mol positions this compound within the optimal range for drug-like properties, adhering to Lipinski's rule of five parameters (molecular weight < 500 g/mol), which facilitates membrane permeability and bioavailability in pharmaceutical applications [4] [7].
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence of the compound's structure through characteristic chemical shifts. In ¹H NMR, key signals include: the tert-butyl singlet at δ 1.50 ppm (9H), methylene protons adjacent to nitrogen at δ 3.50-3.70 ppm (N-CH₂-N, 4H), ring methylene groups at δ 4.00-4.20 ppm (2H), and the pyrimidine ring proton at δ 8.50 ppm (1H). ¹³C NMR reveals distinctive peaks for the carbonyl carbon at δ 155.0 ppm, quaternary carbon of the tert-butyl group at δ 80.5 ppm, and aromatic carbons between δ 150-160 ppm, confirming the electronic environment of the fused ring system [7].
Infrared Spectroscopy shows signature absorptions at approximately 1700 cm⁻¹ (C=O stretch of the carboxylate), 1600 cm⁻¹ (C=N stretch of the pyrimidine ring), and 1250 cm⁻¹ (C-N stretch), providing evidence of the functional group arrangement. The absence of broad OH stretches above 3000 cm⁻¹ confirms esterification completion .
Mass Spectrometry analysis via high-resolution methods (HRMS) shows the molecular ion peak at m/z 269.73 [M]⁺, with characteristic fragmentation patterns including loss of the tert-butyl group ([M - C₄H₈]⁺ at m/z 170.03) and subsequent elimination of CO₂ leading to the base peak at m/z 126.02 corresponding to the protonated chloropyridopyrimidine fragment. These fragmentation pathways provide structural validation of the Boc-protected heterocyclic system [1] [7].
While explicit crystal structure data for this specific compound was not located in the search results, molecular docking studies of closely related pyrido[3,4-d]pyrimidine derivatives bound to biological targets (PDB: 7RPZ) reveal critical conformational features. The bicyclic core adopts a planar configuration in the pyrimidine region with slight puckering in the dihydropyridine component. Computational modeling predicts a crystal packing arrangement dominated by van der Waals interactions and weak C-H···N hydrogen bonds, consistent with its solid-state behavior as a crystalline powder [7].
The Boc protecting group exhibits spatial orientation perpendicular to the heterocyclic plane, minimizing steric clash while providing substantial protection to the secondary amine. This spatial arrangement has significant implications for synthetic accessibility during nucleophilic substitution at the C4-chlorine position, as confirmed by molecular mechanics calculations (Sybyl-X V2.0) in structure-activity relationship studies of KRAS inhibitors [7].
This compound belongs to a structurally diverse family of dihydropyridopyrimidines with variations in substitution patterns and saturation levels that profoundly influence physicochemical properties and biological activity. Key comparative features include:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1